REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:16]C(N)=O>O>[CH3:15][O:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[NH:16][C:1](=[O:2])[CH2:4]2
|
Name
|
|
Quantity
|
946 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
629 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
at 180° C
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, 498 mg, (57%)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CC(NC(C2=CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |